molecular formula C8H5ClN2 B3358219 6-Chlorophthalazine CAS No. 78032-07-2

6-Chlorophthalazine

Cat. No.: B3358219
CAS No.: 78032-07-2
M. Wt: 164.59 g/mol
InChI Key: AINDGCOQTNWCCB-UHFFFAOYSA-N
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Description

6-Chlorophthalazine is a chlorinated derivative of phthalazine, a bicyclic heteroaromatic compound containing two nitrogen atoms in its structure. Chlorinated phthalazines are often intermediates in synthesizing bioactive molecules, leveraging the halogen’s ability to participate in cross-coupling reactions or act as a directing group in functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINDGCOQTNWCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506646
Record name 6-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78032-07-2
Record name 6-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6-Chlorophthalazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form phthalazine-6-carboxylic acid .

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of this compound-1,4-dihydro .

Substitution: this compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form substituted derivatives. For example, reaction with primary amines yields 6-amino derivatives .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Primary amines, thiols

Major Products Formed:

    Oxidation: Phthalazine-6-carboxylic acid

    Reduction: this compound-1,4-dihydro

    Substitution: 6-Amino derivatives

Mechanism of Action

The mechanism of action of 6-Chlorophthalazine involves the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, this compound induces DNA damage in cancer cells, leading to cell death. The binding of this compound to the active site of PARP-1 has been confirmed through molecular docking studies, which show that it retains essential binding interactions with the enzyme .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Compound Name CAS Number Key Structural Features Notable Properties/Applications Reference
1-Chlorophthalazine-6-carboxylic acid 1416713-30-8 Carboxylic acid group at position 6 Enhanced solubility in polar solvents; used as a synthetic intermediate for pharmaceuticals
6-Bromo-1-chlorophthalazine 470484-70-9 Bromine at position 6, chlorine at position 1 Higher molecular weight; potential for Suzuki-Miyaura couplings
3-Chloro-1H-indazole-6-carboxylic acid 1086391-21-0 Indazole core with chlorine and carboxylic acid High structural similarity (0.98); likely overlaps in biological activity
3-Chloro-6-(chloromethyl)pyridazine 66346-83-6 Pyridazine core with chloromethyl group Reactivity in nucleophilic substitutions; used in agrochemical synthesis

Key Comparisons

Substituent Effects on Reactivity

  • Halogen Position : 6-Bromo-1-chlorophthalazine (CAS 470484-70-9) demonstrates how bromine’s lower electronegativity compared to chlorine alters reaction kinetics in cross-coupling reactions . In contrast, this compound’s chlorine may favor oxidative addition in palladium-catalyzed processes.
  • Functional Groups : The carboxylic acid group in 1-Chlorophthalazine-6-carboxylic acid (CAS 1416713-30-8) increases hydrophilicity, making it suitable for aqueous-phase reactions, unlike the hydrophobic this compound .

Synthetic Utility

  • Chlorinated pyridazines (e.g., 3-Chloro-6-(chloromethyl)pyridazine) highlight the role of nitrogen positioning in regioselective functionalization. Pyridazines lack the fused benzene ring of phthalazines, reducing aromatic stability but increasing electrophilicity at specific positions .

Physicochemical Properties

While explicit data for this compound is absent, inferences can be drawn:

  • Solubility: Chlorine’s electron-withdrawing effect reduces solubility in nonpolar solvents compared to non-halogenated phthalazines. Carboxylic acid derivatives (e.g., CAS 1416713-30-8) exhibit improved aqueous solubility .
  • Stability : Brominated analogs (e.g., CAS 470484-70-9) may exhibit lower thermal stability due to weaker C-Br bonds compared to C-Cl bonds .

Biological Activity

6-Chlorophthalazine is a heterocyclic compound characterized by its phthalazine structure, which consists of a fused benzene and pyrazine ring. Its chemical formula is C8H5ClN2\text{C}_8\text{H}_5\text{ClN}_2, with a chlorine atom positioned at the sixth carbon of the phthalazine ring. This compound has attracted attention in various fields, including medicinal chemistry and agricultural applications, due to its potential biological activities.

Antitumor Activity

Research has indicated that this compound exhibits significant anticancer properties . A study highlighted its efficacy against multiple cancer cell lines, demonstrating promising selectivity compared to normal cells. The compound's ability to inhibit cancer cell proliferation suggests potential therapeutic applications in oncology .

Mechanistic Insights

The biological activity of this compound may be attributed to its interactions with specific enzymes or receptors involved in disease pathways. For instance, studies have shown that derivatives interact with enzymes like aldehyde oxidase and xanthine oxidase, suggesting a mechanism through which these compounds exert their biological effects.

Comparative Analysis of Related Compounds

The following table compares this compound with other chlorinated phthalazine derivatives:

Compound NameStructure TypeNotable Features
1-Chlorophthalazine Chlorinated PhthalazineBasic structure without additional substitutions
6-Bromo-1-chlorophthalazine Brominated PhthalazineContains bromine instead of chlorine
6-Methylphthalazine Methylated PhthalazineMethyl group substitution at the sixth position
4-Aminophthalazine Amino-substituted PhthalazineContains an amino group that may enhance biological activity

The presence of the chlorine atom at the sixth position distinguishes this compound from its analogs, influencing its reactivity and biological properties.

Case Study: Antitumor Efficacy

In a recent study, researchers synthesized several phthalazine derivatives, including this compound, and assessed their anticancer activities against three different cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition at low micromolar concentrations, with this compound showing particularly strong activity against breast cancer cells .

Research on Antimicrobial Potential

A cross-screening approach was utilized to evaluate the antimicrobial effects of various phthalazine derivatives. Although specific data on this compound was not available, related compounds demonstrated efficacy against protozoan parasites and bacteria. This suggests a potential pathway for exploring the antibacterial properties of this compound in future research .

Q & A

Q. What are the established synthetic routes for 6-Chlorophthalazine, and how can purity be optimized?

To synthesize this compound, researchers typically employ nucleophilic aromatic substitution or transition-metal-catalyzed chlorination of phthalazine precursors. Key steps include:

  • Purification : Recrystallization using solvents like ethanol or dichloromethane, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Quality Control : Validate purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C spectra for structural confirmation). Batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) should be referenced for reproducibility .
  • Troubleshooting : Monitor reaction intermediates with TLC and adjust stoichiometry if side products (e.g., di-chlorinated derivatives) dominate.

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : Use ¹H/¹³C NMR (DMSO-d6, 400 MHz) to confirm the chlorinated position and aromatic proton environments .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification (theoretical m/z: 180.03 for C₈H₅ClN₂) .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., phthalazine backbone cleavage) and adjust storage protocols if purity drops below 95% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological applications .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura couplings) to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Systematic Review : Apply a tiered approach (Tier 1: Screen secondary sources; Tier 2: Analyze primary data; Tier 3: Address gaps via targeted experiments) to reconcile discrepancies .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell-based vs. enzymatic) and dosage ranges .
  • Reproducibility Testing : Replicate key studies under standardized conditions (e.g., ISO 17025) to isolate confounding factors (e.g., solvent purity, cell line variability) .

Q. How can researchers design experiments to study the environmental fate of this compound?

  • Degradation Pathways : Use LC-MS/MS to identify metabolites in soil/water microcosms under aerobic/anaerobic conditions .
  • Ecotoxicity Assays : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna) via OECD Test No. 202 guidelines .
  • Data Integration : Combine experimental results with computational QSAR models to predict bioaccumulation potential .

What frameworks guide the formulation of hypothesis-driven research questions for this compound?

  • PICO Framework : Define Population (e.g., catalytic systems), Intervention (e.g., chlorination methods), Comparison (e.g., alternative ligands), and Outcomes (e.g., yield, selectivity) .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (address knowledge gaps), Novel (not redundant), Ethical, and Relevant (therapeutic/environmental impact) .

Methodological Considerations

  • Data Contradiction Analysis : Use triangulation (cross-verifying results via multiple methods) and sensitivity analysis to identify bias in experimental design .
  • Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data (e.g., NMR FID files) in supplementary materials .
  • Literature Review : Follow PRISMA-ScR for scoping reviews, prioritizing peer-reviewed journals over preprints unless validated .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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